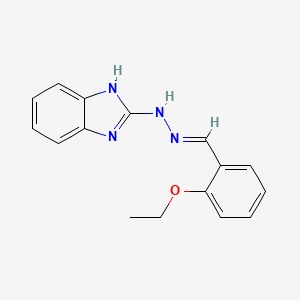
4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as FMPPT or S32006, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMPPT is a piperazine derivative that has been shown to exhibit promising pharmacological properties, including antidepressant and anxiolytic effects.
Mécanisme D'action
The exact mechanism of action of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is thought to act as a selective serotonin reuptake inhibitor (SSRI). This means that it inhibits the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and pain. By increasing the levels of serotonin in the brain, this compound may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase serotonin levels in the brain, as well as to increase the activity of certain brain regions that are involved in the regulation of mood and anxiety. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, this compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. Additionally, this compound may have off-target effects that could complicate data interpretation.
Orientations Futures
There are a number of potential future directions for research on 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective SSRI compounds based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies are needed to investigate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While the exact mechanism of action of this compound is not fully understood, it is thought to act as a selective serotonin reuptake inhibitor. This compound has been shown to exhibit antidepressant and anxiolytic effects in animal models, and may have potential for the treatment of neuropathic pain. While there are some limitations to its use in lab experiments, this compound remains an important area of research for the development of new therapeutic compounds.
Méthodes De Synthèse
The synthesis of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxyphenylpiperazine with 2-furoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 203-205°C. The purity of the compound can be further improved through recrystallization from ethanol.
Applications De Recherche Scientifique
4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to exhibit antidepressant and anxiolytic effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, as well as its ability to modulate the activity of the serotonergic system.
Propriétés
IUPAC Name |
4-(furan-2-carbonyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-22-14-6-3-2-5-13(14)18-17(24)20-10-8-19(9-11-20)16(21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNBGVQPXLQNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)

![N-(4-{[(4-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751940.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(2,5-dimethoxyphenyl)hydrazone]](/img/structure/B5751956.png)
![6-(2-methylphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5751959.png)


![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)

![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)

![4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
